1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose

Vue d'ensemble

Description

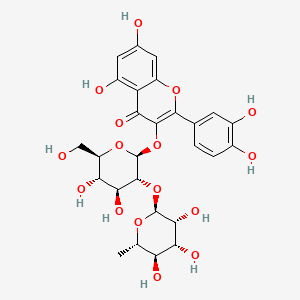

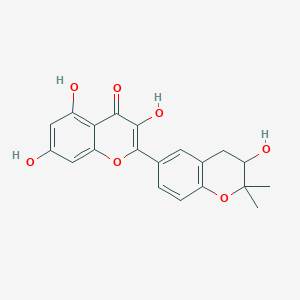

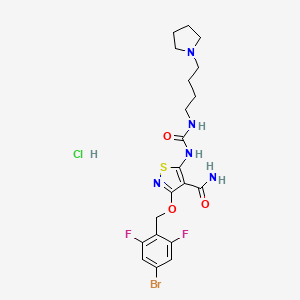

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is a galloyl-beta-D-glucose compound having four galloyl groups in the 1-, 2-, 3- and 6-positions . It is a gallate ester and a galloyl beta-D-glucose . This compound is a natural product found in various organisms .

Synthesis Analysis

The synthesis of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose involves the esterification of gallic acid with glucose. Initially, the esterification of gallic acid with glucose produces 1-O-galloyl-beta-D-glucose. Subsequently, the substitution of hydroxyl groups of the glucose constitutes the metabolic sequence beta-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose .Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is C34H28O22 . The IUPAC name is [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate . The structure includes four galloyl groups in the 1-, 2-, 3- and 6-positions .Chemical Reactions Analysis

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is involved in the reaction catalyzed by the enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase. This enzyme uses 1-O-galloyl-beta-D-glucose and 1,2,3,6-tetrakis-O-galloyl-beta-D-glucose to produce D-glucose and 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is 788.57 . The exact mass is 788.10700 . The compound appears as a powder .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 1,2,3,6-Tetragalloylglucose:

Analytical Chemistry Reagent

1,2,3,6-Tetragalloylglucose serves as a chemical reagent in analytical chemistry. It plays a crucial role in the detection and quantification of metal ions by forming complexes that change color or produce specific chemical reactions for easier analysis .

Pharmaceutical Activities

This compound exhibits several pharmaceutical activities. It is a polyol ester formed by a β-D-glucose core and four gallic acids. However, it is unstable and can degrade due to internal redox reactions and polymerizations at high temperatures .

Inhibition of UGT1A1

It acts as a potent inhibitor of UDP glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1), with a Ki of 1.68 μM. This inhibition is significant for research purposes related to this enzyme .

Antioxidative Activity

The compound has demonstrated antioxidative activity, which is essential for studying oxidative stress-related processes and potential therapeutic applications .

Anticomplement Activity

It shows potent anticomplement activity with an IC50 value of 34 μM. This activity is valuable for research into immune system responses and disorders .

Anti-Gastric Cancer Activity

Research has indicated that 1,2,3,6-Tetragalloylglucose can induce apoptosis in gastric cancer cells by regulating the expression levels of specific genes and proteins involved in the apoptotic pathway .

Mécanisme D'action

Target of Action

1,2,3,6-Tetragalloylglucose, also known as 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose or 1,2,3,6-Tetra-O-galloyl-beta-D-glucose, primarily targets the UDP glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1) . UGT1A1 is an enzyme that plays a crucial role in the metabolism and clearance of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

1,2,3,6-Tetragalloylglucose acts as a potent inhibitor of UGT1A1 . It binds to the enzyme and inhibits its function, with a Ki value of 1.68 μM . This inhibition disrupts the normal metabolic processes carried out by UGT1A1.

Biochemical Pathways

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose affects the glucuronidation pathway, a major phase II metabolic pathway. This can lead to altered metabolism and clearance of substances that are substrates of UGT1A1 .

Pharmacokinetics

As a potent inhibitor of ugt1a1, it can impact the bioavailability of other compounds that are substrates of this enzyme by inhibiting their metabolism and clearance .

Result of Action

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose can lead to the accumulation of certain substances in the body, potentially leading to various effects at the molecular and cellular levels . For instance, it has been reported that 1,2,3,6-Tetragalloylglucose can induce apoptosis in gastric cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity and stability .

Orientations Futures

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose has shown significant potential in inhibiting the proliferation of gastric cancer SGC7901 cells . It could induce apoptosis of these cells by up-regulating the expression levels of P21, PUMA, PERP and IGF-BP3 genes, down-regulating the CyclinD gene, increasing the expression levels of cytochrome C, caspase-3, caspase-9 protein and decreasing that of the protein BCL-2 . This suggests potential future directions for the use of this compound in cancer treatment.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATQVALKDAUZBW-XPMKZLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904234 | |

| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NP-003686 | |

CAS RN |

79886-50-3 | |

| Record name | 1,2,3,6-Tetra-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79886-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetragalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NP-003686 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4648S0G699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)